5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
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Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C9H5N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of hydrazides with cyanogen bromide under basic conditions. Another method includes the reaction of amidoximes with organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium tert-butoxide (t-BuONa), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for cell proliferation and survival. Additionally, it can interfere with signaling pathways such as the NF-kB pathway, leading to the suppression of inflammatory responses and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical reactivity and applications.
1,2,5-Oxadiazole: A regioisomer with distinct chemical and biological properties.
Uniqueness
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNWWWBJSHFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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